molecular formula C6H5NO3 B1666305 3-Nitrophenol CAS No. 554-84-7

3-Nitrophenol

Cat. No.: B1666305
CAS No.: 554-84-7
M. Wt: 139.11 g/mol
InChI Key: RTZZCYNQPHTPPL-UHFFFAOYSA-N
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Description

3-Nitrophenol: is an organic compound with the molecular formula C6H5NO3 . It is one of the three isomeric forms of nitrophenol, where the nitro group is positioned at the meta position relative to the hydroxyl group on the benzene ring. This compound appears as a colorless to light yellow crystalline solid and is known for its use in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with nitric acid under controlled conditions to introduce the nitro group at the meta position. The reaction is typically carried out at a temperature range of 45-50°C to ensure the selective formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced from 3-nitroaniline via a diazotization reaction. This involves the conversion of 3-nitroaniline to its diazonium salt, which is then hydrolyzed to yield this compound. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3-Aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinones.

Scientific Research Applications

3-Nitrophenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Nitrophenol (o-Nitrophenol): The nitro group is positioned ortho to the hydroxyl group. It is used as an indicator and in the production of dyes and fungicides.

    4-Nitrophenol (p-Nitrophenol): The nitro group is positioned para to the hydroxyl group.

Comparison:

Properties

IUPAC Name

3-nitrophenol
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InChI

InChI=1S/C6H5NO3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H
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InChI Key

RTZZCYNQPHTPPL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)O)[N+](=O)[O-]
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Molecular Formula

C6H5NO3
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DSSTOX Substance ID

DTXSID2025765
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Molecular Weight

139.11 g/mol
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Physical Description

M-nitrophenol is a colorless to pale yellow crystalline solid. Sinks in and mixes with water. (USCG, 1999), Yellow solid; [Hawley] Yellow powder; [MSDSonline]
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Boiling Point

381 °F at 70 mmHg (NTP, 1992), BP: 194 °C at 70 mm Hg
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in hot and dilute acids, in caustic solutions; insoluble in petroleum ether, 169.35 g/100 g in acetone at 0.2 °C; 1305.9 g/100 g in acetone at 84 °C; 116.9 g/100 g in alcohol at 1 °C; 1105.25 g/100 g in alcohol at 85 °C; 105.9 g/100 g in ether at 0.2 °C; 1065.8 g/100 g in acetone at 83 °C, Very soluble in ethanol, ether, and acetone, In water, 133,000 mg/L at 90 °C, In water, 13,550 mg/L at 25 °C
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Density

1.485 at 68 °F 1.2797 at 100 °C (Liquid) (USCG, 1999) - Denser than water; will sink, 1.485 at 20 °C/4 °C; 1.2797 at 100 °C/4 °C
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Vapor Pressure

70 mmHg at 381 °F (NTP, 1992), 0.1 [mmHg], 1.5X10-4 mm Hg at 25 °C /extrapolated from 0.09 mm Hg at 84 °C, 0.26 mm Hg at 96.1 °C/
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Mechanism of Action

Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol.
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Color/Form

Monoclinic prisms from ether and dilute hydrochloric acid, Colorless to yellow crystals

CAS No.

554-84-7
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Melting Point

205 to 208 °F (NTP, 1992), 96.8 °C
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Synthesis routes and methods

Procedure details

Following general mode A, 1-bromo-3-nitrobenzene (202 mg, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of a red solid with a yield of 78% (eluent: ethyl acetate/heptane 20:80).
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-Nitrophenol
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3-Nitrophenol
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Q & A

Q1: How is 3-nitrophenol degraded by microorganisms?

A1: Ralstonia eutropha JMP134, a bacterial strain, utilizes this compound as its sole source of nitrogen, carbon, and energy. [] The degradation process begins with an NADPH-dependent reduction of this compound to 3-hydroxylaminophenol, catalyzed by this compound nitroreductase. [, ] Subsequently, 3-hydroxylaminophenol undergoes an enzymatic Bamberger rearrangement, facilitated by 3-hydroxylaminophenol mutase, yielding aminohydroquinone. [, ]

Q2: What is unique about the degradation pathway of this compound in Pseudomonas putida 2NP8?

A2: Pseudomonas putida 2NP8, capable of utilizing both 2-nitrophenol and this compound as growth substrates, exhibits distinct degradation pathways for each isomer. [, ] While 2-nitrophenol degradation yields nitrite, this compound breakdown produces ammonia. [] Interestingly, 2-nitrophenol does not induce nitrobenzene degradation, whereas this compound does, suggesting cometabolism mediated by this compound nitroreductase in P. putida 2NP8. []

Q3: What is the significance of aminophenol oxidation in the degradation pathway of nitroaromatic compounds by Pseudomonas putida 2NP8?

A3: Studies on the biotransformation products of hydroxylaminobenzene and aminophenol by this compound-grown cells of Pseudomonas putida 2NP8 revealed a novel ammonia release pathway. [] The pathway involves the oxidation of aminophenol to benzoquinone monoimine, followed by hydrolysis. [] This finding provides new insights into the intricate mechanisms employed by microorganisms to detoxify nitroaromatic compounds.

Q4: Can frogs metabolize this compound?

A4: Research has shown that frogs (Rana temporaria) can effectively metabolize this compound, excreting a significant portion (85-93%) of the administered dose within 17 hours. [] The primary metabolic route involves conjugation with glucuronide (57%) and sulfate (24%), forming 3-nitrophenyl glucuronide and 3-nitrophenyl sulfate, respectively. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound (C6H5NO3) has a molecular weight of 139.11 g/mol.

Q6: How can this compound be characterized spectroscopically?

A6: Various spectroscopic techniques can be employed to characterize this compound. Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to specific functional groups like O-H, N-O, and C-H bonds. Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, offering information about its conjugated system. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the structure and purity of this compound by analyzing the magnetic properties of its atomic nuclei. Additionally, mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. [, , ]

Q7: How stable is this compound in aqueous solutions?

A8: The stability of this compound in aqueous solutions depends on factors like pH, temperature, and exposure to light. It can undergo degradation under certain conditions. [, ]

Q8: What is the role of this compound in catalytic reactions?

A9: this compound can act as a substrate in various catalytic reactions. For instance, it serves as a model compound for evaluating the catalytic activity of materials like cuprous oxide nanoparticles supported on reduced graphene oxide in the reduction of nitrophenols to aminophenols using sodium borohydride. []

Q9: How does the position of the nitro group affect the catalytic reduction of nitrophenols?

A10: Studies on the catalytic reduction of nitrophenols using cuprous oxide nanoparticles supported on reduced graphene oxide have demonstrated a correlation between the position of the nitro group and the rate of reduction. [] The observed trend indicated that 2-nitrophenol exhibits the fastest reduction rate, followed by 4-nitrophenol and then this compound. [] This difference in reactivity highlights the impact of the nitro group's position on the electron density distribution within the molecule, influencing its susceptibility to reduction.

Q10: Can computational methods be employed to study the properties and reactivity of this compound?

A11: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) calculations, can be applied to investigate the structural, electronic, and thermodynamic properties of this compound. [, ] These methods offer valuable insights into molecular geometries, electronic structures, vibrational frequencies, and other crucial parameters relevant to understanding the compound's behavior and reactivity.

Q11: What is known about the toxicity of this compound?

A13: this compound has been identified as a potential environmental pollutant. [] It can be toxic to aquatic organisms and may pose risks to human health through contaminated water sources. [] The degree of toxicity can vary depending on the concentration and duration of exposure. Proper handling, storage, and disposal methods are crucial to minimize potential risks.

Q12: What are the environmental concerns associated with this compound?

A14: this compound is considered an environmental pollutant due to its persistence and toxicity to aquatic organisms. [] It can enter the environment through industrial wastewater discharge, agricultural runoff, and improper disposal of chemical waste. [] Therefore, it is essential to implement effective wastewater treatment strategies to remove this compound and mitigate its environmental impact.

Q13: How effective are activated carbon columns in removing this compound from wastewater?

A15: Activated carbon has proven to be an effective adsorbent for removing this compound from wastewater. [] Studies employing both semi-batch and continuous operation modes with activated carbon columns have demonstrated significant adsorption capacities for this compound. [] The continuous operation mode with reflux, in particular, exhibited higher adsorption efficiency compared to the semi-batch mode. [] These findings highlight the potential of activated carbon-based treatment systems for remediating this compound-contaminated wastewater.

Q14: Can magnetic iron oxide nanoparticles mitigate the toxic effects of this compound on rice seedlings?

A16: Research has explored the potential of magnetic iron oxide nanoparticles (MNPs-Fe3O4) as a means to alleviate the phytotoxicity of this compound in rice seedlings. [] The results indicated that the addition of MNPs-Fe3O4 to the growth medium effectively reduced the negative impacts of this compound on seedling growth, chlorophyll content, and photosynthetic activity. [] The MNPs-Fe3O4 likely acted as adsorbents, sequestering this compound from the solution and thereby reducing its bioavailability to the rice seedlings. []

Q15: How is this compound typically quantified in environmental samples?

A17: Several analytical techniques are available for quantifying this compound in environmental matrices. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Vis or mass spectrometry, is commonly used due to its sensitivity and selectivity. [, , ] Gas Chromatography (GC) coupled with suitable detectors can also be employed.

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